molecular formula C14H25NO10 B12320641 N-[2,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl]acetamide

N-[2,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl]acetamide

Cat. No.: B12320641
M. Wt: 367.35 g/mol
InChI Key: BSNVYGSAFLBSSQ-UHFFFAOYSA-N
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Description

N-[2,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl]acetamide is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its multiple hydroxyl groups and an acetamide functional group, making it a versatile molecule in chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include monosaccharides and acetamide derivatives.

    Glycosylation: The key step involves glycosylation, where the monosaccharide is modified to introduce the acetamide group. This is achieved using glycosyl donors and acceptors under controlled conditions.

    Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to achieve maximum yield and purity, and the product is subjected to rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions include carbonyl compounds, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological agent.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[2,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and proteins, modulating their activity and function.

    Pathways: It influences various biochemical pathways, including those involved in metabolism and signal transduction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl]acetamide is unique due to its specific arrangement of hydroxyl groups and the presence of an acetamide functional group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C14H25NO10

Molecular Weight

367.35 g/mol

IUPAC Name

N-[2,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl]acetamide

InChI

InChI=1S/C14H25NO10/c1-4-8(17)11(20)12(21)14(24-4)23-3-6-9(18)10(19)7(13(22)25-6)15-5(2)16/h4,6-14,17-22H,3H2,1-2H3,(H,15,16)

InChI Key

BSNVYGSAFLBSSQ-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)O)NC(=O)C)O)O)O)O)O

Origin of Product

United States

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